3-Phenylphenazopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

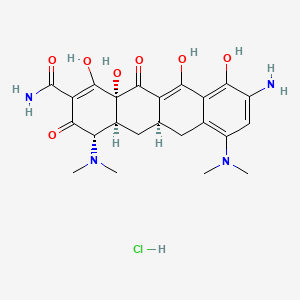

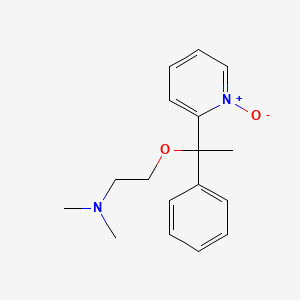

3-Phenylphenazopyridine is a heterocyclic compound that has garnered attention due to its potential therapeutic and environmental applications. It is characterized by its unique structure, which includes a phenyl group attached to a phenazopyridine core. This compound is known for its vivid color change properties, making it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

3-Phenylphenazopyridine, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . It is used for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .

Mode of Action

It is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels . This interaction with its targets results in the relief of discomfort and pain before antimicrobial therapy begins to take effect .

Biochemical Pathways

Upon addition to pluripotent stem cells, Phenazopyridine induced changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . Three of these kinases interacted with Phenazopyridine with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .

Pharmacokinetics

It is known that Phenazopyridine is metabolized in the liver and other tissues . About 66% of the drug is excreted in the urine as unchanged drug .

Result of Action

Phenazopyridine provides symptomatic relief during a urinary tract infection (UTI), following surgery, or injury to the urinary tract . Long-term use of Phenazopyridine can mask symptoms .

Action Environment

Phenazopyridine is often used in conjunction with an antibiotic or other anti-infective medication at the beginning of treatment to help provide immediate symptomatic relief . Environmental factors such as the presence of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It is known that phenazopyridine, a related compound, has been used as a urinary tract analgesic . It is hypothesized that 3-Phenylphenazopyridine could have similar properties or interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is hypothesized that, like phenazopyridine, it could potentially act as a kinase inhibitor . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride. This one-pot reaction enables the in situ formation of α,β-alkynic hydrazones, which undergo cyclization upon direct treatment with phenylselenyl chloride, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenazopyridine derivatives.

Scientific Research Applications

3-Phenylphenazopyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a colorimetric indicator.

Biology: Investigated for its potential use in biological assays and as a staining agent.

Medicine: Explored for its analgesic properties, particularly in the treatment of urinary tract discomfort.

Industry: Utilized in the production of dyes and pigments due to its vivid color change properties.

Comparison with Similar Compounds

Phenazopyridine: Known for its use as a urinary tract analgesic.

2,6-Diamino-3-phenylazopyridine: Shares a similar core structure but differs in its functional groups.

Uniqueness: 3-Phenylphenazopyridine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its vivid color change and potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No. |

1168133-05-8 |

|---|---|

Molecular Formula |

C17H15N5 |

Molecular Weight |

289.342 |

IUPAC Name |

3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |

InChI |

InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |

InChI Key |

RBGZGPSVFJKROH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |

Synonyms |

3-Phenyl-5-(2-phenyldiazenyl)-2,6-pyridinediamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

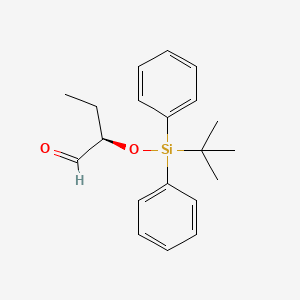

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)